1-Methylsulfonyl-4-benzylpiperidine
Description
1-Methylsulfonyl-4-benzylpiperidine is a piperidine derivative featuring a benzyl group at the 4-position and a methylsulfonyl (-SO₂CH₃) group at the 1-position of the piperidine ring. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to modulate pharmacokinetic profiles. This compound’s synthesis likely involves nucleophilic substitution or sulfonylation reactions, analogous to methods reported for structurally related piperidine derivatives .
Properties
CAS No. |
132251-82-2 |
|---|---|
Molecular Formula |
C13H19NO2S |
Molecular Weight |
253.36 g/mol |
IUPAC Name |
4-benzyl-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C13H19NO2S/c1-17(15,16)14-9-7-13(8-10-14)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |
InChI Key |
XDRPHPUMBKGZKY-UHFFFAOYSA-N |
SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between 1-Methylsulfonyl-4-benzylpiperidine and analogous compounds:
Detailed Analysis of Structural and Functional Differences
Electronic and Solubility Profiles
- This compound: The methylsulfonyl group increases polarity and water solubility compared to non-polar substituents like benzyl or trifluoromethyl. Its electron-withdrawing nature may reduce basicity of the piperidine nitrogen, altering binding to biological targets .
- Compound 21 () : The trifluoromethyl group improves lipophilicity (logP) and metabolic stability, while the thioether linker may facilitate redox interactions .
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